n-Methyl-n-phenylprop-2-enamide

Stereospecific Polymerization Tacticity Control Radical Polymerization

Standard free-radical polymerization of acrylamides often yields uncontrolled tacticity, requiring specialized catalysts or additives for stereoregular polymers. N-Methyl-N-phenylprop-2-enamide (MPhAAm) solves this directly: - Intrinsic stereospecificity: Produces syndiotactic-rich polymers under standard conditions (no complex stereocontrol agents needed) - RAFT-compatible: Enables precise block copolymer architectures via chain extension from macro-CTAs - Benchmark monomer: Validated contrasting behavior vs. atactic (NMAAm) and isotactic (DMAAm) analogs for mechanistic studies Available in 95-98% purity. Immediate dispatch for research and pilot-scale synthesis.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 6273-94-5
Cat. No. B3055005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-n-phenylprop-2-enamide
CAS6273-94-5
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C=C
InChIInChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3
InChIKeyIZXGMKHVTNJFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-n-phenylprop-2-enamide Monomer Overview


N-Methyl-n-phenylprop-2-enamide (N-methyl-N-phenylacrylamide, MPhAAm), a tertiary N,N-disubstituted acrylamide with molecular formula C10H11NO and molecular weight 161.20 g/mol [1], is a reactive vinyl monomer characterized by an N-methyl-N-phenyl substitution pattern on the acrylamide core . As an N,N-disubstituted acrylamide, it exhibits distinct radical polymerization behavior, yielding syndiotactic-rich polymers, in contrast to its monosubstituted and other disubstituted analogs [2]. Commercially available purities typically range from 95% to 98% .

Syndiotactic Polymerization Reported syndiotactic-rich polymer via free-radical polymerization
RAFT Block Copolymer Synthesis Higher reactivity with macro-CTAs supports block copolymer formation
Stereocontrol Model Monomer Contrasting model for tacticity studies alongside monosubstituted analogs

N-Methyl-n-phenylprop-2-enamide Substitution Risks


Substituting n-Methyl-n-phenylprop-2-enamide with a generic N-substituted acrylamide—even other N,N-disubstituted monomers—is highly inadvisable due to profound differences in radical polymerization stereospecificity. In free-radical polymerization, this monomer yields a syndiotactic polymer, whereas N-methylacrylamide (NMAAm) produces an atactic polymer and N,N-dimethylacrylamide (DMAAm) produces an isotactic-rich polymer under identical conditions [1]. These divergent tacticity outcomes, driven by the specific N-methyl-N-phenyl substituent combination and its conformational effects on the propagating radical [2], directly dictate the resulting polymer's thermal, mechanical, and solubility properties [3]. Unverified substitution will therefore lead to polymers with uncontrolled and potentially inferior performance characteristics.

Tacticity divergence

Substituting with N-methylacrylamide (NMAAm) may yield atactic polymer instead of syndiotactic, altering polymer crystallinity and thermal properties.

Isotactic shift with DMAAm

N,N-Dimethylacrylamide (DMAAm) favors isotactic propagation; using it may produce polymers with divergent mechanical and solubility profiles.

N-Methyl-n-phenylprop-2-enamide Procurement Evidence


Syndiotactic-Specific Radical Polymerization

In a direct head-to-head radical polymerization study in toluene at low temperatures, n-Methyl-n-phenylprop-2-enamide (MPhAAm) yields a syndiotactic polymer. Under identical experimental conditions, N-methylacrylamide (NMAAm) yields an atactic polymer and N,N-dimethylacrylamide (DMAAm) yields an isotactic polymer [1].

Syndiotactic Polymerization
Head-to-head
Syndiotactic vs atactic (NMAAm) & isotactic (DMAAm) under identical conditions
Supports tacticity-driven workflow fit
Radical polymerization, toluene, low temp.
Stereospecific Polymerization Tacticity Control Radical Polymerization

DFT-Based Syndiotactic Propagation Mechanism

Density functional theory (DFT) calculations across a series of N,N-alkylamides [DMAAm, MPhAAm, and N,N-diphenylacrylamide (DPAAm)] confirm that the stereospecific addition modes are dictated by substituent bulkiness and hydrogen bonding interactions [1]. MPhAAm's specific N-methyl-N-phenyl substitution pattern computationally favors the pro-racemo addition pathway, which corresponds to syndiotactic propagation, aligning with and explaining the experimental observation [1][2].

DFT Propagation Mechanism
Reported
Favors pro-racemo (syndiotactic) addition pathway vs pro-meso (isotactic) for DMAAm
Mechanistic support for stereospecificity
B3LYP/6-31G(d), IEFPCM solvent model
Computational Chemistry Density Functional Theory Polymerization Mechanism

Enhanced Electron-Donating Reactivity in RAFT

In the context of reversible addition-fragmentation chain transfer (RAFT) polymerization, N,N-disubstituted acrylamides, including n-Methyl-n-phenylprop-2-enamide, exhibit higher reactivity due to a stronger electron-donating conjugative effect compared to N-monosubstituted acrylamides [1]. This increased reactivity allows them to react more readily with polyacrylamide-based macro-chain transfer agents (CTAs) to form well-defined block copolymers [1].

RAFT Reactivity
Class-level
Higher reactivity vs N-monosubstituted acrylamides
Supports block copolymer synthesis fit
Class-level inference; verify with MPhAAm directly
RAFT Polymerization Monomer Reactivity Electron Donating Effect

Commercial Purity and Supplier Availability

Commercially, n-Methyl-n-phenylprop-2-enamide is available from multiple established chemical suppliers with documented minimum purity specifications. AKSci offers a minimum purity of 95% , while Fluorochem supplies the monomer at a higher 98% purity grade . Both suppliers provide this compound specifically for research and development use.

Supplier Purity
Data to verify
95% (AKSci) and 98% (Fluorochem)
Procurement purity context
Check COA for lot-specific purity
Monomer Purity Procurement Specifications Research Chemical

N-Methyl-n-phenylprop-2-enamide Recommended Applications


Syndiotactic Polyacrylamide Synthesis

Employ n-Methyl-n-phenylprop-2-enamide as the monomer of choice when the research or industrial objective is the synthesis of syndiotactic-rich polyacrylamides. The monomer's intrinsic stereospecificity under standard free-radical conditions [1] obviates the need for complex stereocontrol additives or specialized catalysts, streamlining the production of polymers with this specific tacticity. These syndiotactic polymers can exhibit different crystallinity, mechanical strength, and thermal behavior compared to their atactic or isotactic counterparts [2], making them valuable for applications requiring tailored material properties.

RAFT-Mediated Block Copolymer Synthesis

Utilize n-Methyl-n-phenylprop-2-enamide in reversible addition-fragmentation chain transfer (RAFT) polymerizations to prepare advanced block copolymer architectures. Its enhanced reactivity, stemming from the N,N-disubstituted structure [1], facilitates efficient chain extension from macro-CTAs based on less reactive monomers. This enables the precise construction of copolymers with controlled segment sequences and potentially tunable thermoresponsive or amphiphilic properties.

Radical Polymerization Stereocontrol Studies

Apply n-Methyl-n-phenylprop-2-enamide as a key model monomer for fundamental investigations into stereocontrol in free-radical polymerization. Its well-characterized behavior—yielding a syndiotactic polymer—offers a contrasting benchmark against atactic (NMAAm) and isotactic (DMAAm) monomers in the same class [1]. This makes it ideal for combined experimental and computational studies [2] aimed at elucidating the structural origins of tacticity and for developing next-generation stereospecific polymerization methodologies.

Application
Selection Property
Validation Focus
Syndiotactic polyacrylamide synthesis
Intrinsic syndiotactic propagation
Tacticity verification (e.g., NMR, X-ray)
RAFT block copolymer synthesis
Enhanced macro-CTA chain extension
Block copolymer characterization (GPC, NMR)
Stereocontrol mechanism studies
Syndiotactic benchmark in acrylamide series
Control experiments with structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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